REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]2[CH:13]=[CH:12][C:11](=[N:14][C:15]3[CH:20]=C[CH:18]=[CH:17][CH:16]=3)[CH:10]=[CH:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:21](N=C1C=CC(=NC(CC)C)C=C1)(CC)C.CC(N=C1C=CC(=NC(C)CC(C)C)C=C1)CC(C)C.CC(N=C1C=CC(=NC(C)CCC(C)C)C=C1)CCC(C)C.C(N=C1C=CC(=NC(C)C)C=C1)(C)C.CC(N=C1C=CC(=NC2C=CC=CC=2)C=C1)CCC(C)C.C(N=C1C=CC(=NC2C=CC=CC=2)C=C1)(C)C>>[CH3:20][CH:15]([N:14]=[C:11]1[CH:10]=[CH:9][C:8](=[N:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:13]=[CH:12]1)[CH2:16][CH:17]([CH3:18])[CH3:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C1C=CC(C=C1)=NC1=CC=CC=C1
|
Name
|
3,6-Bis-sec-butylimino-cyclohexa-1,4-diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)N=C1C=CC(C=C1)=NC(C)CC
|
Name
|
3,6-Bis-(1,3-dimethyl-butylimino)-cyclohexa-1,4-diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)C)N=C1C=CC(C=C1)=NC(CC(C)C)C
|
Name
|
3,6-Bis-(1,4-dimethyl-pentylimino)-cyclohexa-1,4-diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)C)N=C1C=CC(C=C1)=NC(CCC(C)C)C
|
Name
|
3,6-Bis-isopropylimino-cyclohexa-1,4-diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C1C=CC(C=C1)=NC(C)C
|
Name
|
[4-(1,4-dimethyl-pentylimino)-cyclohexa-2,5-dienylidene]-phenyl-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)C)N=C1C=CC(C=C1)=NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C1C=CC(C=C1)=NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(CC(C)C)N=C1C=CC(C=C1)=NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |